
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is an organic compound characterized by a cyclopentene ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of 4,4-dimethylcyclopent-2-en-1-one with a suitable acetic acid derivative under acidic or basic conditions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclopentanes, cyclopentenes, and acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4,4-Dimethylcyclopent-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on tumor cells may be mediated through the induction of apoptosis or inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-2-cyclopenten-1-one: This compound shares a similar cyclopentene ring structure but lacks the acetic acid moiety.
Indole-3-acetic acid: A plant hormone with a different core structure but similar acetic acid functionality.
Uniqueness
(4,4-Dimethylcyclopent-1-en-1-yl)acetic acid is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
255384-77-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(4,4-dimethylcyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-9)5-8(10)11/h3H,4-6H2,1-2H3,(H,10,11) |
Clave InChI |
HUSIHHLWTYFVHM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC=C(C1)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


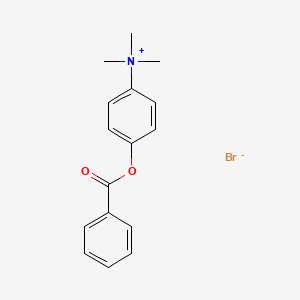




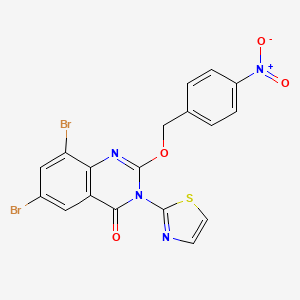
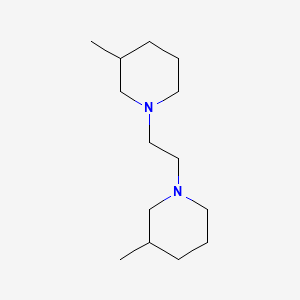
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
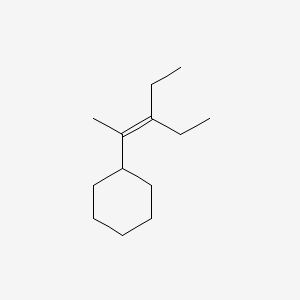
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
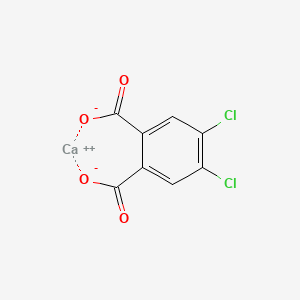
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)

